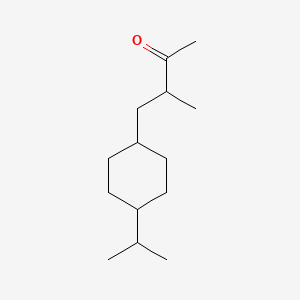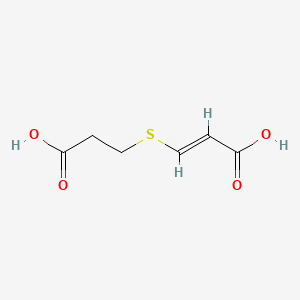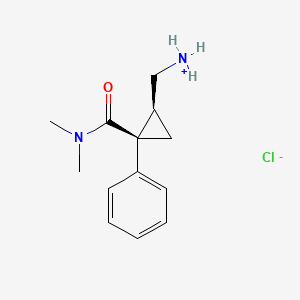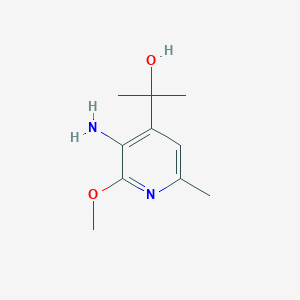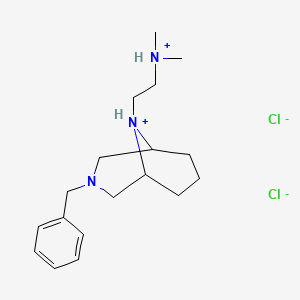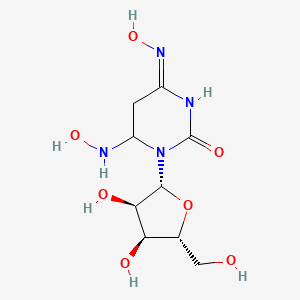
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of hydroxy and hydroxyamino groups attached to a deoxycytidine backbone, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine typically involves multi-step organic synthesis The process begins with the protection of the hydroxyl groups on the deoxycytidine molecule, followed by selective introduction of the hydroxyamino group at the 6-position The final step involves deprotection to yield the target compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the hydroxyamino group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted deoxycytidine analogs.
Wissenschaftliche Forschungsanwendungen
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: Studied for its potential role in DNA modification and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological tools.
Wirkmechanismus
The mechanism of action of N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The hydroxyamino group can form hydrogen bonds with complementary bases, leading to mismatches and potential mutagenesis. This property is exploited in antiviral and anticancer therapies to inhibit the proliferation of rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azacytidine: Another nucleoside analog with anticancer properties.
Cytarabine: Used in the treatment of certain leukemias.
Gemcitabine: A nucleoside analog used as chemotherapy.
Uniqueness
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine is unique due to the presence of both hydroxy and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and participate in diverse chemical reactions makes it a versatile compound in research and therapeutic applications.
Eigenschaften
CAS-Nummer |
3257-97-4 |
|---|---|
Molekularformel |
C9H16N4O7 |
Molekulargewicht |
292.25 g/mol |
IUPAC-Name |
(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxyamino)-4-hydroxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H16N4O7/c14-2-3-6(15)7(16)8(20-3)13-5(12-19)1-4(11-18)10-9(13)17/h3,5-8,12,14-16,18-19H,1-2H2,(H,10,11,17)/t3-,5?,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
BKKUAMUDQDCZGN-XBNQCIRNSA-N |
Isomerische SMILES |
C\1C(N(C(=O)N/C1=N/O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)NO |
Kanonische SMILES |
C1C(N(C(=O)NC1=NO)C2C(C(C(O2)CO)O)O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
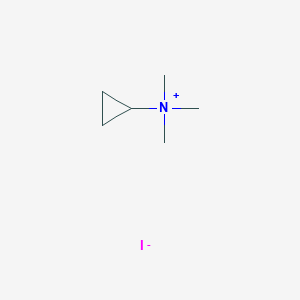


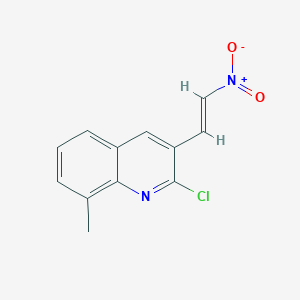
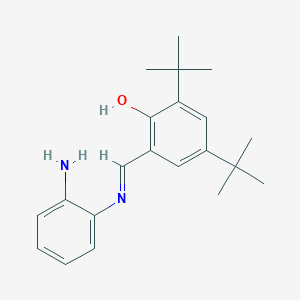
![4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13745250.png)
